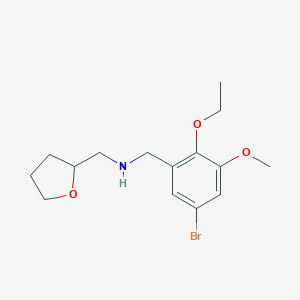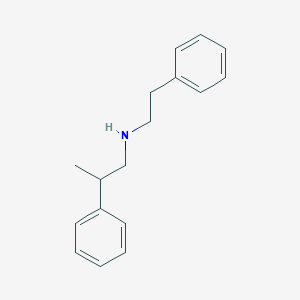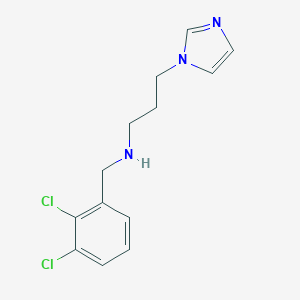
N-(4-chlorobenzyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as 4-chlorobenzyl-3-methylbenzamide or CBM. This compound has a wide range of applications in the field of scientific research, especially in the study of biological systems.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-methylbenzamide is not fully understood. However, it is known to bind to specific sites on proteins such as GPCRs and modulate their activity. This compound has also been shown to inhibit the activity of enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell death. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have analgesic effects and reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-methylbenzamide has several advantages for lab experiments. It is a highly specific compound that can target specific proteins and pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorobenzyl)-3-methylbenzamide in scientific research. One potential direction is the use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is the development of new analogs of this compound that can have improved solubility and potency. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide can be used as a tool to study the structure and function of various proteins and pathways involved in biological processes.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-methylbenzamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl chloride and 3-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-methylbenzamide has been extensively used in scientific research due to its ability to modulate biological systems. It has been used as a tool to study the structure and function of proteins such as G protein-coupled receptors (GPCRs). This compound has also been used to study the signaling pathways involved in various physiological processes such as inflammation, pain, and cancer.
Propiedades
Nombre del producto |
N-(4-chlorobenzyl)-3-methylbenzamide |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
SKCBZDMVJQEKIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)